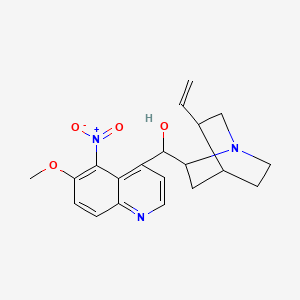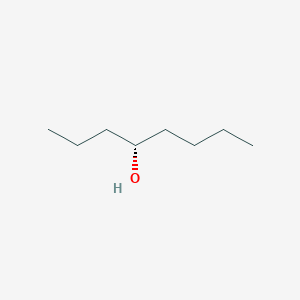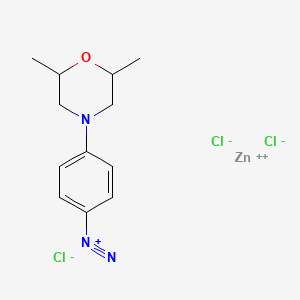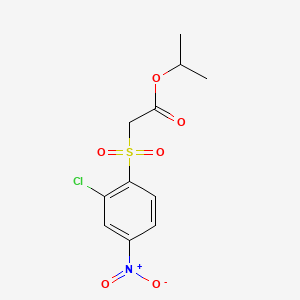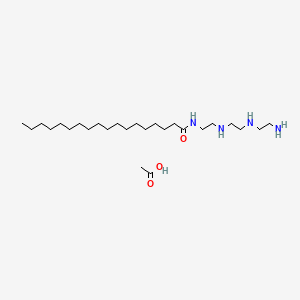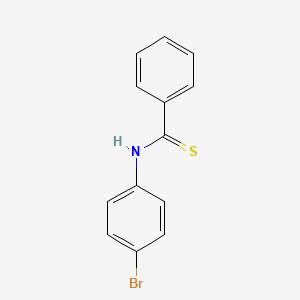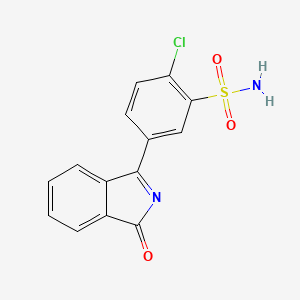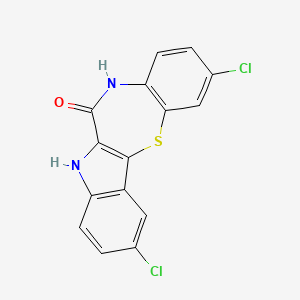![molecular formula C21H19N3O B12673751 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one CAS No. 94109-22-5](/img/structure/B12673751.png)
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound belongs to the class of perimidines, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one typically involves the reaction of perimidines with cyclohexylamine. One method involves the reaction of perimidines with β-nitrostyrene in polyphosphoric acid at 65-70°C for 5 hours . The reaction mixture is then poured into water and neutralized with ammonia solution, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the perimidine ring.
Substitution: Nucleophilic substitution reactions can occur, where the cyclohexylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted perimidines.
Applications De Recherche Scientifique
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . This inhibition leads to the disruption of DNA processes, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds also exhibit anticancer properties by inhibiting topoisomerase enzymes.
1,8-Dihydropyrido[2,3,4-gh]perimidin-7-ones: These compounds share a similar perimidine core structure and have been studied for their luminescent properties.
Uniqueness
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one is unique due to its specific cyclohexylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
94109-22-5 |
|---|---|
Formule moléculaire |
C21H19N3O |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-(cyclohexylamino)benzo[e]perimidin-7-one |
InChI |
InChI=1S/C21H19N3O/c25-21-15-9-5-4-8-14(15)19-18-16(21)10-11-17(20(18)23-12-22-19)24-13-6-2-1-3-7-13/h4-5,8-13,24H,1-3,6-7H2 |
Clé InChI |
LITYGXHOWXYFMR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=C3C4=C(C=C2)C(=O)C5=CC=CC=C5C4=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



